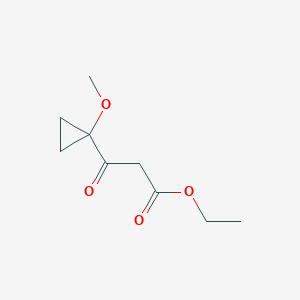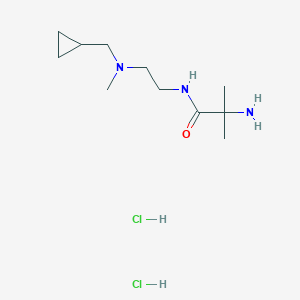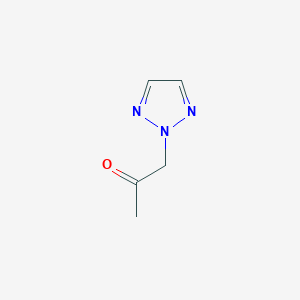
1-(2H-1,2,3-Triazol-2-YL)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
准备方法
The synthesis of 1-(2H-1,2,3-Triazol-2-YL)propan-2-one typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This method is favored for its efficiency, selectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Synthetic Route:
Starting Materials: Azide and alkyne.
Catalyst: Copper (I) phenylacetylide.
Solvent: Aqueous medium or a mixture of DMF and water.
Reaction Conditions: Room temperature, stirring for 6-10 hours.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs .
化学反应分析
1-(2H-1,2,3-Triazol-2-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles.
Major Products:
- Oxidized triazole derivatives.
- Reduced triazole derivatives.
- Substituted triazoles .
科学研究应用
1-(2H-1,2,3-Triazol-2-YL)propan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Explored for its antifungal properties, showing activity against Candida spp.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
作用机制
1-(2H-1,2,3-Triazol-2-YL)propan-2-one can be compared with other triazole derivatives, such as:
1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol: Another triazole derivative with significant antifungal activity, but differing in its selectivity and toxicity profile.
Uniqueness: this compound stands out due to its specific binding affinity to carbonic anhydrase-II and its potential as a versatile building block in synthetic chemistry .
相似化合物的比较
- Fluconazole
- 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol .
Conclusion
1-(2H-1,2,3-Triazol-2-YL)propan-2-one is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial production.
属性
分子式 |
C5H7N3O |
|---|---|
分子量 |
125.13 g/mol |
IUPAC 名称 |
1-(triazol-2-yl)propan-2-one |
InChI |
InChI=1S/C5H7N3O/c1-5(9)4-8-6-2-3-7-8/h2-3H,4H2,1H3 |
InChI 键 |
MFIDPICBNFOSHB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CN1N=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
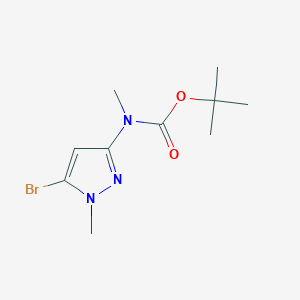
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)

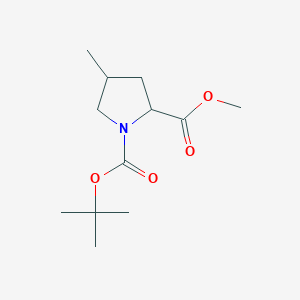
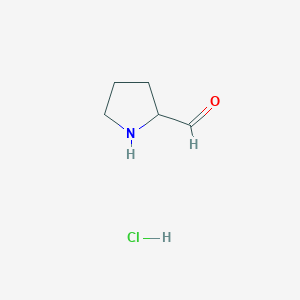
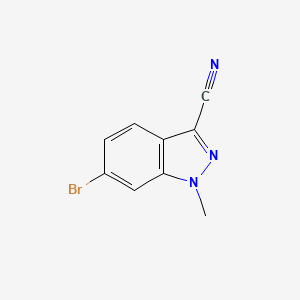

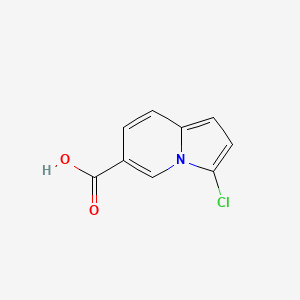

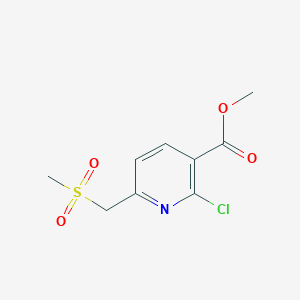
![Benzyl 2-chloro-2-[2-(4-chlorophenyl)hydrazono]acetate](/img/structure/B13914589.png)
